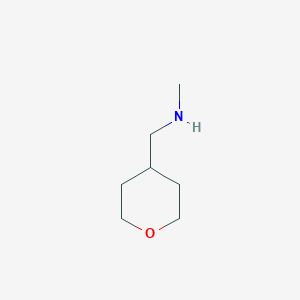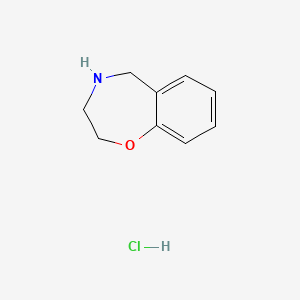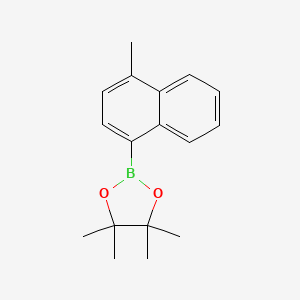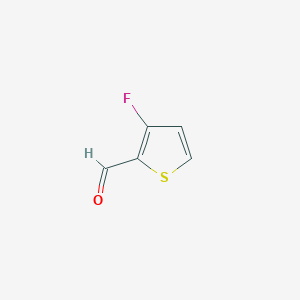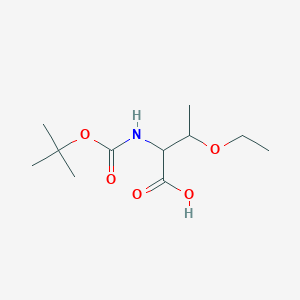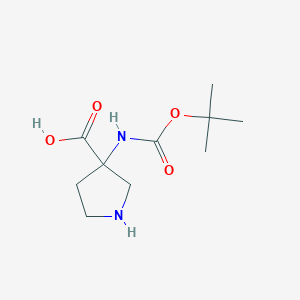
Acide 3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylique
Vue d'ensemble
Description
3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C10H18N2O4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Applications De Recherche Scientifique
3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Analyse Biochimique
Biochemical Properties
3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group is a protective group that prevents unwanted reactions during synthesis. Enzymes such as proteases can remove the Boc group, allowing the pyrrolidine-3-carboxylic acid to participate in further reactions .
Cellular Effects
3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid influences various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This interaction can lead to changes in gene expression and cellular metabolism. For example, the compound may modulate the activity of kinases or phosphatases, which are critical regulators of cell function .
Molecular Mechanism
At the molecular level, 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid exerts its effects through binding interactions with biomolecules. The Boc group can be selectively removed by specific enzymes, revealing the active pyrrolidine-3-carboxylic acid. This active form can then interact with target proteins or enzymes, either inhibiting or activating their function. These interactions can lead to changes in gene expression and cellular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid can change over time. The compound is generally stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity .
Dosage Effects in Animal Models
The effects of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity without causing significant toxicity. At high doses, it can lead to adverse effects such as cellular toxicity or organ damage. These threshold effects are important for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as proteases and peptidases, which facilitate its conversion into active metabolites. These metabolites can then participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in cellular metabolism and biochemical research .
Transport and Distribution
Within cells and tissues, 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, the compound may be directed to the mitochondria or the endoplasmic reticulum, where it can modulate enzyme activity and cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid typically involves the protection of the amino group in pyrrolidine with a tert-butoxycarbonyl group. One common method is to react pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base like sodium hydride or potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, typically in an organic solvent like dichloromethane.
Major Products Formed
Substitution Reactions: The major products are typically N-substituted pyrrolidine derivatives.
Deprotection Reactions: The major product is the free amino pyrrolidine-3-carboxylic acid.
Mécanisme D'action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during multi-step synthesis processes. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the free amino group at a desired stage in the synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-3-pyrrolidinone: Another Boc-protected pyrrolidine derivative used in organic synthesis.
(S)-1-Boc-3-pyrrolidinecarboxylic acid: A stereoisomer of the compound with similar applications in peptide synthesis.
Uniqueness
3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with a carboxylic acid functional group. This dual functionality makes it particularly useful in peptide synthesis, where both protecting groups and reactive sites are needed .
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(7(13)14)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLURLWWCZBOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624564 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869786-49-2 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


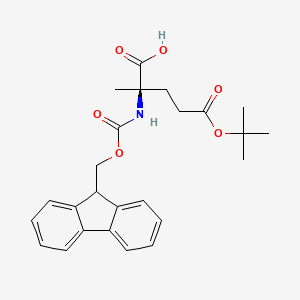
![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)

